Home > Products > Building Blocks P11627 > 4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid
4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid - 832739-97-6

4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid

Catalog Number: EVT-482977
CAS Number: 832739-97-6
Molecular Formula: C14H19NO3
Molecular Weight: 249.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Methoxy-3-{[2-piperidin-1-yl-4-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid (Compound 61)

Compound Description: Compound 61 is identified as a novel, uncompetitive inhibitor of ERAP2, an endoplasmic reticulum zinc-binding aminopeptidase. [] This enzyme plays a crucial role in processing peptides for loading onto class I major histocompatibility complex proteins, making it a therapeutic target for cancer and autoimmune disorders. [] Compound 61 binds near the catalytic center of ERAP2, at a distinct site from previously known peptidomimetic inhibitors. [] Interestingly, Compound 61 activates model substrate hydrolysis in ERAP1, a closely related enzyme. []

4-((2R,5S)-4-(R)-(4-Diethylcarbamoylphenyl)(3-hydroxyphenyl)methyl)-2,5-dimethylpiperazin-1-ylmethyl)benzoic acid (ARD-353)

Compound Description: ARD-353 is a novel, nonpeptide, selective agonist of the δ-opioid receptor, showing no apparent selectivity between the δ1 and δ2 subtypes. [] It demonstrates efficacy in reducing myocardial infarct size in rat models, suggesting potential for clinical use in treating myocardial ischemia. [] Notably, ARD-353 exhibits minimal penetration of the blood-brain barrier, minimizing potential central nervous system side effects. []

4-(4-Methylpiperazin-1-ylmethyl)benzoic acid hydrochloride

Compound Description: This compound serves as a key intermediate in the synthesis of Imatinib, a tyrosine kinase inhibitor used to treat certain types of cancers. [] The provided research paper describes an improved, environmentally friendly synthesis process for this important pharmaceutical intermediate. []

4-[(2S,4S)-4-Ethoxy-1-((5-methoxy-7-methyl-1H-indol-4-yl)methyl)piperidin-2-yl]benzoic acid (LNP023)

Compound Description: LNP023 acts as a potent and selective inhibitor of Factor B, a serine protease crucial for the activation of the alternative pathway of the complement system. [] This pathway plays a significant role in the pathogenesis of various diseases, including age-related macular degeneration, paroxysmal nocturnal hemoglobinuria, atypical hemolytic uremic syndrome, and glomerular diseases. [] LNP023 represents a promising therapeutic candidate for these diseases due to its oral bioavailability and favorable pharmacokinetic properties. []

Source and Classification

The compound is synthesized through various methods, primarily involving the modification of benzoic acid derivatives. It belongs to the category of organic compounds known as carboxylic acids, specifically substituted benzoic acids. The presence of the piperidine ring suggests potential applications in pharmacology, particularly in drug design and synthesis.

Synthesis Analysis

The synthesis of 4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid can be achieved through several methods. A common approach involves the following steps:

  1. Starting Materials: The synthesis typically begins with commercially available 3-methoxybenzoic acid.
  2. Esterification: The carboxylic acid group is converted into an ester using reagents such as thionyl chloride or by Fischer esterification with alcohols .
  3. Piperidine Introduction: The piperidine moiety is introduced through nucleophilic substitution reactions, where the piperidine derivative reacts with the activated benzoate intermediate .
  4. Deprotection and Purification: Final steps often include deprotection of any protective groups used during synthesis and purification via recrystallization or chromatography.

The reaction conditions typically involve heating under reflux in solvents like dichloromethane or toluene, often in the presence of bases such as potassium carbonate to facilitate the reaction .

Molecular Structure Analysis

The molecular structure of 4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid can be described as follows:

  • Molecular Formula: C14_{14}H19_{19}NO3_{3}
  • Molecular Weight: Approximately 251.31 g/mol
  • Structural Features:
    • A methoxy group (-OCH3_{3}) attached to the benzene ring.
    • A piperidine ring connected via a methylene bridge (-CH2_{2}-).
    • A carboxylic acid functional group (-COOH) at the para position relative to the methoxy group.

Crystallographic studies indicate that the compound exhibits typical bond lengths and angles consistent with aromatic compounds and carboxylic acids, including hydrogen bonding interactions that stabilize the structure .

Chemical Reactions Analysis

4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid can participate in various chemical reactions due to its functional groups:

  1. Esterification: The carboxylic acid can react with alcohols to form esters.
  2. Amide Formation: The carboxylic acid can react with amines to form amides, which is significant for drug development.
  3. Nucleophilic Substitution: The methylene group adjacent to the piperidine can undergo nucleophilic substitution reactions, allowing for further functionalization.

These reactions are crucial for modifying the compound's properties and enhancing its biological activity .

Mechanism of Action

The mechanism of action for 4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid is not fully elucidated but is hypothesized based on its structural features:

  • Binding Affinity: The piperidine moiety may enhance binding affinity to specific receptors or enzymes, potentially influencing pathways involved in metabolic processes or neurotransmission.
  • Inhibition Studies: Preliminary studies suggest that derivatives of this compound may act as inhibitors for certain biological targets, including those involved in diabetes management .

Further research is necessary to clarify its precise mechanism and therapeutic potential.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid include:

These properties are essential for determining its suitability for various applications, particularly in pharmaceutical formulations .

Applications

4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid has potential applications in several scientific fields:

  1. Medicinal Chemistry: As a lead compound for developing new drugs targeting specific receptors or pathways related to metabolic diseases.
  2. Biochemical Research: Useful in studies investigating enzyme inhibition or receptor binding assays.
  3. Synthetic Chemistry: Serves as an intermediate for synthesizing more complex organic molecules.

Research continues into optimizing its structure for enhanced efficacy and reduced side effects in therapeutic applications .

Introduction to 4-Methoxy-3-(piperidin-1-ylmethyl)benzoic Acid in Medicinal Chemistry

4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid (CAS: 4984-22-9; 832739-97-6) represents a structurally optimized benzamide derivative with emerging significance in neuropharmacological research. This compound, molecular formula C₁₄H₁₉NO₃ and molecular weight 249.31 g/mol, features a benzoic acid core substituted with a methoxy group at the para-position and a piperidinylmethyl moiety at the meta-position . Its structural architecture positions it within a class of small molecules investigated for precise modulation of cholinergic signaling pathways. The piperidine ring provides essential basicity for molecular interactions with biological targets, while the carboxylic acid group offers potential for salt formation and solubility modification. The methoxy group contributes to electronic effects and potential metabolic stability, distinguishing it from simpler benzamide derivatives. This compound has garnered research attention due to its potential to overcome historical limitations of cholinergic agents, particularly in targeting high-affinity choline uptake (HACU) mechanisms implicated in cognitive function and neurological disorders.

Historical Context of Benzamide Derivatives in Cholinergic Signaling Modulation

Benzamide derivatives have constituted a pharmacologically significant scaffold in neurotherapeutic development for decades, primarily due to their ability to interact with cholinergic system components. The cholinergic system, fundamental to cognitive processes and neuromuscular signaling, employs acetylcholine (ACh) as its primary neurotransmitter. Benzamides initially gained prominence through acetylcholinesterase inhibitors (AChEIs) like physostigmine (a carbamate-type benzamide derivative), which indirectly enhance cholinergic signaling by preventing ACh degradation . Research revealed that physostigmine inhibits AChE through carbamylation of the catalytic serine, forming a transient complex that slowly hydrolyzes, temporarily increasing synaptic ACh levels .

The structural evolution toward 4-methoxy-3-(piperidin-1-ylmethyl)benzoic acid reflects a strategic shift from enzymatic inhibition toward transporter modulation. Unlike early benzamides targeting AChE, this compound’s design incorporates a piperidinylmethyl spacer—a feature observed in compounds targeting the presynaptic choline transporter (CHT, SLC5A7). CHT mediates the rate-limiting step in ACh synthesis by transporting extracellular choline into neurons. The piperidine moiety, a common pharmacophore in neuroactive compounds, likely facilitates interactions with CHT’s substrate recognition sites, while the benzoic acid group may engage in polar interactions with transporter domains. This represents a significant conceptual advancement: rather than broadly amplifying cholinergic signaling via AChE inhibition, newer benzamides aim to precisely regulate ACh synthesis capacity through CHT modulation [1] [4].

Role in High-Throughput Screening (HTS) Campaigns for Neurological Targets

The structural features of 4-methoxy-3-(piperidin-1-ylmethyl)benzoic acid—particularly its balanced hydrophilicity-lipophilicity profile (predicted logP ~2.0), molecular weight (<350 Da), and presence of hydrogen bond acceptors/donors—render it highly suitable for inclusion in diverse HTS libraries targeting neurological proteins . Its commercial availability (e.g., EVT-2878054 from Evitachem) further facilitates accessibility for screening initiatives . In HTS paradigms, this compound serves as either:

  • A Reference Compound: Acting as a starting point or benchmark for designing focused libraries of analogs exploring structure-activity relationships (SAR) around the benzamide-CHT inhibitor pharmacophore. Common modifications include:
  • Variation of the aromatic ring substitution pattern (e.g., 3-methoxy-4-(piperidin-1-ylmethyl)benzoic acid isomer [1])
  • Replacement of piperidine with other N-heterocycles (e.g., pyrrolidine, morpholine)
  • Esterification or amidation of the carboxylic acid (e.g., Methyl 3-(piperidin-1-ylmethyl)benzoate, CAS: 73278-90-7 [9])
  • Modification of the methylene linker (e.g., introduction of carbonyls or hydroxyl groups)
  • A Scaffold for Probe Development: Its core structure is amenable to rapid diversification via parallel synthesis, enabling the generation of large compound sets for phenotypic screening against neuronal cell models or functional assays measuring choline uptake.

Table 1: Structurally Related Benzoic Acid Derivatives Used in Neurological HTS Campaigns

Compound NameCAS NumberMolecular FormulaKey Structural VariationPotential Screening Role
4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid4984-22-9; 832739-97-6C₁₄H₁₉NO₃Reference scaffoldCHT inhibition, Cholinergic modulation
3-Methoxy-4-(piperidin-1-ylmethyl)benzoic acidN/AC₁₄H₁₉NO₃Regioisomer (methoxy/piperidinyl swap)SAR exploration for selectivity
4-[(3-Methylpiperidin-1-yl)methoxy]benzoic acidN/AC₁₄H₁₉NO₃Ether linker instead of methylene; 3-Me-piperidineConformational flexibility, steric effects
4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid112756740C₁₄H₁₉NO₄1-Me-piperidine connected via O-linker; extra OHydrogen bonding, polarity modulation
Methyl 3-(piperidin-1-ylmethyl)benzoate73278-90-7C₁₄H₁₉NO₂Methyl esterProdrug potential, permeability screening
4-[1-(2-Methoxyethyl)piperidin-3-yl]benzoic acid84195723C₁₅H₂₁NO₃Piperidine directly attached; 2-MeO-ethyl on NExploration of N-substitution effects

A limitation noted in screening data sheets is the frequent lack of readily available aqueous solubility data for this specific compound . This gap necessitates experimental determination during assay development, as solubility significantly impacts HTS outcomes (e.g., preventing false negatives from precipitation). Nevertheless, its inclusion in vendor catalogs specifically categorized under "screening compounds" underscores its established role in probing neurological targets .

Significance in Addressing Limitations of Hemicholinium-3 (HC-3) as a Choline Transporter (CHT) Inhibitor

Hemicholinium-3 (HC-3) has been the prototypical high-affinity competitive inhibitor of the sodium-dependent high-affinity choline transporter (CHT, SLC5A7) for decades. While invaluable as a research tool, HC-3 suffers from significant pharmacological drawbacks that limit its therapeutic potential and utility in prolonged in vivo studies:

  • Poor Metabolic Stability and Pharmacokinetics: HC-3 is rapidly cleared in vivo, exhibiting a very short half-life. This necessitates frequent dosing or high bolus injections for sustained CHT inhibition, complicating experimental paradigms and precluding clinical translation.
  • Limited Solubility and Formulation Challenges: HC-3 has poor aqueous solubility, hindering administration and potentially leading to variable bioavailability and tissue distribution.
  • Off-Target Effects: At higher concentrations required for effective CHT blockade in vivo, HC-3 can exhibit non-specific interactions, including weak inhibition of acetylcholinesterase and potential interference with other transporters, confounding the interpretation of its effects.
  • Chemical Instability: Certain structural elements within HC-3 may be susceptible to metabolic degradation or chemical modification under physiological conditions.

4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid and its close analogs represent a concerted effort to overcome these limitations through rational medicinal chemistry [1] [4]. Key advantages offered by this benzamide scaffold include:

  • Enhanced Synthetic Tractability and Modularity: The structure is synthetically more accessible than HC-3, allowing for easier and more cost-effective large-scale preparation and systematic SAR exploration. The presence of the carboxylic acid group provides a handle for salt formation (e.g., sodium, potassium, or tromethamine salts), directly addressing solubility limitations. Salts generally exhibit significantly improved aqueous solubility compared to the parent acid or HC-3 itself .
  • Potential for Improved Pharmacokinetics: The piperidine ring and benzoic acid core are motifs commonly found in drugs with favorable ADME (Absorption, Distribution, Metabolism, Excretion) profiles. While specific PK data for this compound may be limited, the scaffold is inherently more amenable to optimization for metabolic stability (e.g., by modifying the piperidine N-substitution or the methoxy group) than the complex heterocyclic structure of HC-3.
  • Increased Target Specificity: Early evidence suggests that appropriately substituted derivatives on this scaffold exhibit potent CHT inhibition (often assessed via [³H]-HC-3 displacement or [³H]-Choline uptake assays in synaptosomes or CHT-expressing cells) with reduced affinity for off-targets like AChE compared to HC-3 itself [1] [4]. The meta substitution pattern (piperidinylmethyl and methoxy groups) appears crucial for this selectivity.

Table 2: Comparative Analysis of HC-3 vs. 4-Methoxy-3-(piperidin-1-ylmethyl)benzoic Acid Scaffold

PropertyHemicholinium-3 (HC-3)4-Methoxy-3-(piperidin-1-ylmethyl)benzoic Acid ScaffoldAdvantage of Benzoic Acid Derivative
Chemical StructureComplex bis-cationic heterocycleSimpler mono-acidic structure with basic piperidineEasier synthesis, modification, purification
Aqueous SolubilityPoorModerate (Acid); Can be significantly enhanced via salt formation (e.g., Na⁺, K⁺)Improved formulation, bioavailability
Pharmacokinetics (PK)Rapid clearance, short half-lifeScaffold amenable to PK optimization (e.g., ester prodrugs: Methyl ester CAS 73278-90-7 [9])Potential for sustained exposure, better in vivo utility
Target Specificity (CHT vs. AChE)CHT inhibition at low nM; Weak AChE inhibition at µMDemonstrated potent CHT inhibition; Scaffold shows lower propensity for AChE inhibition [1] [4]Reduced off-target effects, cleaner pharmacology
Suitability for SAR ExplorationLow (complex, rigid structure)High (multiple points for diversification: acid, piperidine, linker, aryl)Accelerates discovery of optimized CHT inhibitors

The structural motif of a piperidinylmethyl group attached meta to the carboxylic acid on a benzene ring, particularly with a para-methoxy substituent (as in 4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid), has emerged as a privileged structure within medicinal chemistry efforts targeting CHT [1] [4]. This scaffold provides a versatile platform for generating inhibitors with potentially superior drug-like properties and specificity profiles compared to the historical tool compound HC-3, thereby enabling more reliable investigation of CHT function and its therapeutic modulation in conditions characterized by cholinergic hypofunction.

Properties

CAS Number

832739-97-6

Product Name

4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid

IUPAC Name

4-methoxy-3-(piperidin-1-ylmethyl)benzoic acid

Molecular Formula

C14H19NO3

Molecular Weight

249.3 g/mol

InChI

InChI=1S/C14H19NO3/c1-18-13-6-5-11(14(16)17)9-12(13)10-15-7-3-2-4-8-15/h5-6,9H,2-4,7-8,10H2,1H3,(H,16,17)

InChI Key

UAHKFGGWXWIIRF-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)O)CN2CCCCC2

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)CN2CCCCC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.